3-(2,4-Dichlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dichlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal oxime is a complex organic compound characterized by the presence of dichlorophenyl, phenylhydrazono, and oxime functional groups
Mechanism of Action
Target of Action
Similar compounds, such as thiazole and thiosemicarbazone derivatives, are known to target matrix metallo-proteinases, kinases, and anti-apoptotic bcl2 family proteins .
Mode of Action
It’s worth noting that related compounds, such as thiazole and thiosemicarbazone derivatives, inhibit matrix metallo-proteinases, kinases, and anti-apoptotic bcl2 family proteins . These proteins play crucial roles in cell proliferation, apoptosis, and other cellular processes, suggesting that the compound may exert its effects by modulating these pathways.
Biochemical Pathways
Given the targets of similar compounds, it’s plausible that this compound could affect pathways related to cell proliferation, apoptosis, and other cellular processes .
Result of Action
Similar compounds have shown potential anticancer activity , suggesting that this compound may also have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal oxime typically involves multiple steps:
Formation of the hydrazone intermediate: This step involves the reaction of 2,4-dichlorobenzaldehyde with phenylhydrazine under acidic conditions to form the hydrazone intermediate.
Oxidation: The hydrazone intermediate is then oxidized using an oxidizing agent such as potassium permanganate or hydrogen peroxide to form the corresponding ketone.
Oximation: The final step involves the reaction of the ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal oxime can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal oxime has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and proteins involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study enzyme mechanisms and protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal
- 3-(2,4-Dichlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal hydrazone
- 3-(2,4-Dichlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal oxime derivatives
Uniqueness
This compound is unique due to the presence of both the oxime and hydrazono functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to similar compounds.
Properties
IUPAC Name |
(2Z,3E)-1-(2,4-dichlorophenyl)-3-hydroxyimino-2-(phenylhydrazinylidene)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O2/c16-10-6-7-12(13(17)8-10)15(21)14(9-18-22)20-19-11-4-2-1-3-5-11/h1-9,19,22H/b18-9+,20-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJIJDOGNXFXLF-NPOUHDBISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C=NO)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(/C=N/O)\C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.